3-(3-Chlorophenyl)pyrazin-2(1H)-one
Description
3-(3-Chlorophenyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 3-chlorophenyl group at the 3-position. This scaffold is structurally characterized by a six-membered aromatic ring containing two nitrogen atoms and a ketone group, which confers unique electronic and steric properties. Its synthesis typically involves condensation reactions, such as the reaction of 3-chlorobenzaldehyde with appropriate precursors under acidic conditions, followed by cyclization .
Key physicochemical properties include a molecular weight of 223.66 g/mol (C₁₀H₇ClN₂O), moderate lipophilicity (logP ~2.4), and a polar surface area of 42.8 Ų, suggesting reasonable membrane permeability . The 3-chlorophenyl substituent enhances steric bulk and electron-withdrawing effects, which may influence binding affinity to biological targets .
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14) |
InChI Key |
QGXZNYOALHYVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-chlorobenzoyl chloride with pyrazine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Pyrazin-2(1H)-one derivatives vary in substituent patterns, which critically modulate their biological and physicochemical profiles. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Position : The 3-chlorophenyl group (meta substitution) enhances steric interactions in kinase binding pockets compared to para-substituted analogues (e.g., 4-chlorophenyl), which may reduce conformational flexibility .
- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and cyano (CN) substituents increase lipophilicity and binding affinity but may compromise solubility .
- N1 Substitution : Alkyl groups (e.g., ethyl) at N1 improve metabolic stability and oral bioavailability, as seen in antidiabetic agents .
Pharmacological Activity
- Kinase Inhibition : this compound derivatives exhibit IC₅₀ values <1 µM against PDGFRβ, outperforming 3-(4-chlorophenyl) analogues due to better steric alignment in the ATP-binding pocket . In contrast, 3-(3-trifluoromethylphenyl) variants show higher potency (IC₅₀ ~0.5 µM) but increased cytotoxicity .
- CRF1 Receptor Binding : While 3-(4-chlorophenyl)pyrazin-2(1H)-one derivatives bind CRF1 receptors (Ki <10 nM), they fail in vivo due to poor blood-brain barrier penetration .
- Antiproliferative Effects: 5-(3-Cyanophenyl) derivatives demonstrate sub-micromolar activity against cancer cell lines (e.g., IC₅₀ = 0.7 µM in PDGFR-dependent cells), attributed to dual kinase inhibition and pro-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
